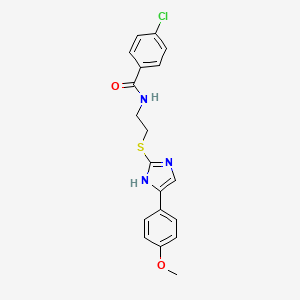

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-16-8-4-13(5-9-16)17-12-22-19(23-17)26-11-10-21-18(24)14-2-6-15(20)7-3-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZTRIUYAVWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the thioether linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VNF: (R)-4-Chloro-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)biphenyl-4-carboxamide

- Structural Similarities :

- Both compounds contain a 4-chlorobenzamide moiety.

- An imidazole ring is present, though VNF’s imidazole is substituted with a dichlorophenyl group.

- Key Differences :

- VNF includes a biphenyl carboxamide and a dichlorophenyl group, enhancing lipophilicity and steric bulk.

- The ethyl linker in the target compound is replaced by a chiral ethyl group bonded to dichlorophenyl in VNF.

Compound 9: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide

- Structural Similarities :

- Both feature a thioether-linked imidazole and aromatic substituents (methoxyphenyl in the target vs. fluorophenyl in Compound 9).

- Key Differences :

- Compound 9 replaces the benzamide with a thiazole-acetamide group, altering hydrogen-bonding capacity.

- The 4-fluorophenyl group in Compound 9 may enhance metabolic stability compared to the target’s methoxyphenyl group.

(Z)-4-Chloro-N-(1-{2-[3-(4-Chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide

- Structural Similarities :

- Shares the 4-chlorobenzamide core.

- Contains a nitrogen-rich heterocycle (imidazolidine vs. imidazole).

- A ureido group replaces the thioethyl linker, introducing additional hydrogen-bonding sites.

- Functional Implications :

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, a compound featuring a chloro-benzamide structure with an imidazole moiety, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The compound can be synthesized via multi-step reactions involving the formation of the imidazole ring and subsequent modifications to incorporate the thioether and benzamide functionalities. The synthetic pathway typically involves:

- Formation of Imidazole : Starting from 4-methoxyphenyl derivatives and thioethyl groups.

- Benzamide Formation : Reaction with chloroacetyl chloride or similar reagents to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that benzamide derivatives exhibit significant antibacterial and antifungal activities. For instance, metal complexes derived from similar structures showed enhanced efficacy against various bacterial strains compared to their parent ligands .

Antioxidant Activity

The antioxidant potential of benzamide derivatives has been explored, revealing that compounds with imidazole rings possess notable free radical scavenging abilities. The activity is often compared to standard antioxidants like ascorbic acid. The binding energy calculations from molecular docking studies suggest a strong interaction between these compounds and oxidative stress markers .

The biological activity of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Cellular Uptake : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its action at targeted sites.

Case Studies

A study conducted on a series of imidazole-based compounds demonstrated that modifications at the para position significantly influenced their biological activity. The introduction of various substituents resulted in varied potency against cancer cell lines, suggesting that structural optimization is crucial for enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.